molecular formula C14H19BrN2O2S B2634608 1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine CAS No. 2415463-01-1

1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B2634608
CAS No.: 2415463-01-1
M. Wt: 359.28
InChI Key: UDINNUVVEMNXRY-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a bromophenyl group and a cyclopropanesulfonyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction of a suitable phenyl precursor.

    Attachment to Piperazine: The bromophenyl intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.

    Introduction of the Cyclopropanesulfonyl Group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain . This can result in various pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity.

Comparison with Similar Compounds

1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and pharmacological properties.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c15-14-4-2-1-3-12(14)11-16-7-9-17(10-8-16)20(18,19)13-5-6-13/h1-4,13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDINNUVVEMNXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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